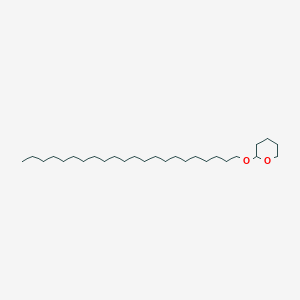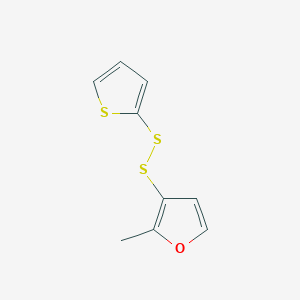
2-Methyl-3-furyl 2-thienyl disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-furyl 2-thienyl disulphide is an organic compound with the molecular formula C9H8OS3 It is a sulfur-containing heterocyclic compound that features both furan and thiophene rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furyl 2-thienyl disulphide typically involves the formation of a disulfide bond between 2-methyl-3-furyl and 2-thienyl groups. One common method is the oxidative coupling of thiols. For instance, 2-methyl-3-furyl thiol and 2-thienyl thiol can be oxidized using reagents like iodine or hydrogen peroxide under mild conditions to form the disulfide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-furyl 2-thienyl disulphide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.
Scientific Research Applications
2-Methyl-3-furyl 2-thienyl disulphide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of flavor and fragrance compounds due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-furyl 2-thienyl disulphide involves its interaction with biological molecules through its reactive disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or other reactive species. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furfuryl 2-methyl-3-furyl disulfide: Similar structure but with a furfuryl group instead of a thienyl group.
Bis(2-Methyl-3-furyl) disulfide: Contains two 2-methyl-3-furyl groups connected by a disulfide bond.
Methyl 2-methyl-3-furyl disulfide: Contains a methyl group instead of a thienyl group.
Uniqueness
2-Methyl-3-furyl 2-thienyl disulphide is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and physical properties
Properties
CAS No. |
137717-87-4 |
|---|---|
Molecular Formula |
C9H8OS3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-methyl-3-(thiophen-2-yldisulfanyl)furan |
InChI |
InChI=1S/C9H8OS3/c1-7-8(4-5-10-7)12-13-9-3-2-6-11-9/h2-6H,1H3 |
InChI Key |
ZFBKAHLRVLZPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SSC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)

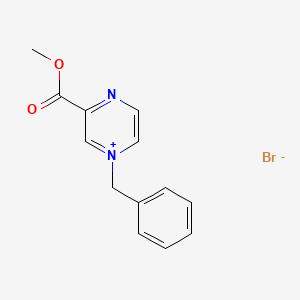
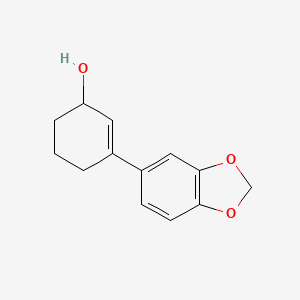


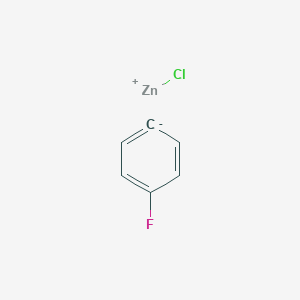
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

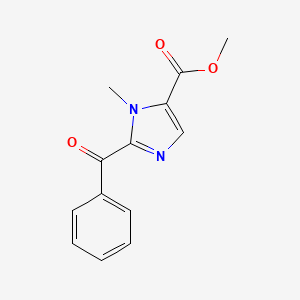
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
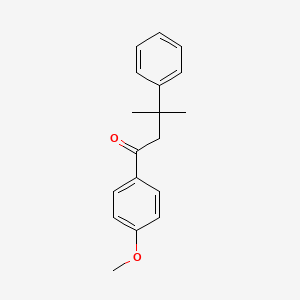
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
